![molecular formula C21H20N2O6S B2929425 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide CAS No. 1021024-10-1](/img/structure/B2929425.png)
5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyranocarboxamide derivative that exhibits promising properties for various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis and Electronic Properties : A study described the synthesis of aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions, focusing on their electronic and nonlinear optical properties via DFT calculations. This research indicates the importance of understanding the electronic structure of similar compounds for their potential application in electronic and optical devices (Gulraiz Ahmad et al., 2021).
Novel Aromatic Polyamides : Another study involved the synthesis of novel aromatic polyamides from multi-ring flexible dicarboxylic acids, demonstrating the compound's relevance in creating high-molecular-weight polymers, which could be used for making tough, flexible, and transparent films (S. Hsiao & Hui-Yu Chang, 1996).
Biological Activities
Antimicrobial and Antitubercular Agents : Research on benzene sulfonamide pyrazole oxadiazole derivatives highlighted their synthesis and evaluation for antimicrobial as well as antitubercular activities. This illustrates the potential of sulfonamide derivatives in developing new treatments for bacterial infections and tuberculosis (Ramesh M. Shingare et al., 2022).
Antiproliferative Activities : A study on pyrazole-sulfonamide derivatives explored their synthesis and in vitro antiproliferative activities against cancer cell lines, suggesting the application of such compounds in cancer research and potential therapies (Samet Mert et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as arylsulfonamides, have been shown to inhibit certain enzymes like carbonic anhydrases
Mode of Action
It’s worth noting that sulfonamide-based compounds have been reported to exhibit inhibitory activity against certain enzymes . The compound likely interacts with its target enzyme, leading to changes in the enzyme’s activity.
Biochemical Pathways
Based on the potential inhibition of certain enzymes, it can be inferred that the compound may affect the biochemical pathways associated with these enzymes .
Result of Action
Based on the potential inhibition of certain enzymes, it can be inferred that the compound may alter cellular processes associated with these enzymes .
properties
IUPAC Name |
4-oxo-5-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c22-30(26,27)17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-29-19)28-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVFSVUOROPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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